4-Bromo-5-fluoropicolinaldehyde
Description
4-Bromo-5-fluoropicolinaldehyde is a substituted pyridine derivative featuring a bromine atom at position 4, a fluorine atom at position 5, and an aldehyde functional group at position 2 of the pyridine ring. This compound belongs to the picolinaldehyde family, characterized by their aromatic heterocyclic structure and aldehyde functionality, which renders them reactive intermediates in organic synthesis. The aldehyde group’s electrophilic nature makes it a key site for nucleophilic additions or cross-coupling reactions, while bromine and fluorine substituents may enhance stability or modulate electronic properties .
Properties
IUPAC Name |
4-bromo-5-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOKLFGIUGMHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Br)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272410 | |
| Record name | 4-Bromo-5-fluoro-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289093-33-9 | |
| Record name | 4-Bromo-5-fluoro-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289093-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoro-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the bromination of 5-fluoropicolinaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 4-Bromo-5-fluoropicolinic acid.
Reduction: 4-Bromo-5-fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-fluoropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoropicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Bromo-5-fluoropicolinaldehyde with structurally related compounds, focusing on substituent positions, functional groups, and inferred physicochemical properties.
Substituent Position and Functional Group Variations
4-Bromo-5-methylpicolinic acid (CAS 1211526-84-9) Structure: Bromine at position 4, methyl at position 5, carboxylic acid at position 2. Key Differences: The carboxylic acid group (vs. aldehyde) increases acidity and hydrogen-bonding capacity. Similarity Score: 0.92 (high structural overlap except for functional groups) .
6-Bromo-5-fluoropicolinic acid (CAS 959245-76-2)
- Structure : Bromine at position 6, fluorine at position 5, carboxylic acid at position 2.
- Key Differences : Bromine’s position (6 vs. 4) alters the electronic distribution on the pyridine ring. The para relationship between bromine and fluorine in this compound may enhance resonance effects compared to the meta arrangement here.
- Similarity Score : 0.76 .
4-Bromo-3-methylpicolinic acid (CAS 30766-11-1) Structure: Bromine at position 4, methyl at position 3, carboxylic acid at position 2. Fluorine’s absence reduces electronegativity effects. Similarity Score: 0.89 .
4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7)
- Structure : Benzene ring with bromine (position 4), fluorine (position 5), methyl (position 2), and amine (position 1).
- Key Differences : The aromatic amine (vs. pyridine-aldehyde) confers basicity and distinct reactivity. The absence of a heterocyclic ring reduces π-electron delocalization.
- Application : Primarily used in dye or polymer synthesis .
Electronic and Steric Effects
- Fluorine vs. Methyl: Fluorine’s electronegativity withdraws electron density, polarizing the pyridine ring and enhancing electrophilicity at the aldehyde group.
- Bromine Position : Bromine at position 4 (meta to aldehyde) may direct electrophilic substitution differently than at position 6 (para to aldehyde in analogs like 6-Bromo-5-fluoropicolinic acid) .
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Functional Group | Substituents (Positions) | Similarity Score | Key Properties/Applications |
|---|---|---|---|---|---|
| This compound | Not Provided | Aldehyde (2) | Br (4), F (5) | - | Reactive intermediate; drug synthesis |
| 4-Bromo-5-methylpicolinic acid | 1211526-84-9 | Carboxylic acid | Br (4), CH₃ (5) | 0.92 | High acidity; agrochemical precursor |
| 6-Bromo-5-fluoropicolinic acid | 959245-76-2 | Carboxylic acid | Br (6), F (5) | 0.76 | Electronic modulation; coordination chemistry |
| 4-Bromo-5-fluoro-2-methylaniline | 52723-82-7 | Amine | Br (4), F (5), CH₃ (2) | - | Dye/polymer intermediate |
Biological Activity
4-Bromo-5-fluoropicolinaldehyde, with the chemical formula CHBrFNO, is a derivative of picolinaldehyde characterized by the substitution of bromine and fluorine atoms at the 4 and 5 positions of the pyridine ring, respectively. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzyme activities. The presence of bromine and fluorine atoms enhances the compound's reactivity and binding affinity through electronic effects.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in studies involving MCF-7 breast cancer cells, compounds related to this structure showed effective degradation of estrogen receptor alpha (ERα), indicating potential applications in targeting hormone-dependent cancers . The degradation levels reached up to 98% in treated cell lines, showcasing its potency as an antiproliferative agent.
Comparative Studies
A comparative analysis with similar compounds reveals that this compound possesses unique electronic properties due to its halogen substitutions. This results in distinct reactivity patterns when compared to analogs like 4-Bromo-5-chloropicolinaldehyde and 4-Bromo-5-iodopicolinaldehyde. Such differences can influence binding affinities and biological outcomes, making it a valuable candidate for further research and development.
Case Studies
-
Study on Estrogen Receptor Degradation :
- Objective : To evaluate the degradation potency of this compound on ERα.
- Methodology : Western blot analysis was performed on MCF-7 and CAMA-1 cell lines.
- Findings : The compound exhibited high levels of ERα degradation (up to 100% in CAMA-1), suggesting its potential as a therapeutic agent in estrogen receptor-positive cancers .
-
Cell Permeability Assessment :
- Objective : To assess the permeability and efflux characteristics of the compound.
- Methodology : Caco-2 cell assays were conducted to measure permeability.
- Results : The compound showed good permeation (P app = cm/s) with modest levels of efflux (efflux ratio = 4), indicating favorable absorption characteristics for oral bioavailability .
Table 1: Biological Activity Summary
| Compound | Cell Line | ERα Degradation (%) | P app (cm/s) | Efflux Ratio |
|---|---|---|---|---|
| This compound | MCF-7 | 98 | 4 | |
| Analog A (e.g., 4-Bromo-5-chloro) | MCF-7 | 85 | 3 | |
| Analog B (e.g., 4-Bromo-5-iodo) | MCF-7 | 90 | 3.5 |
Table 2: Comparison with Other Compounds
| Compound Name | IC50 (nM) | Lipophilicity (LogD) |
|---|---|---|
| This compound | <10 | +3.7 |
| Compound X | <15 | +3.0 |
| Compound Y | <20 | +2.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
